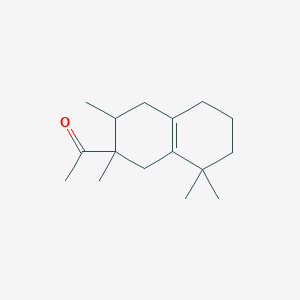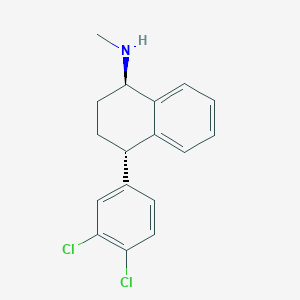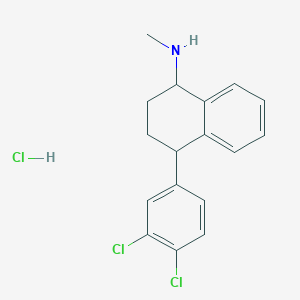
7α-羟基-4-胆甾烯-3-酮
描述
7alpha-Hydroxy-4-cholesten-3-one is a biochemical intermediate in the synthesis of bile acids from cholesterol. It is produced from cholesterol by the enzyme hepatic cholesterol 7alpha-hydroxylase (CYP7A1). This compound plays a crucial role in the metabolic pathway that leads to the formation of primary bile acids, such as cholic acid and chenodeoxycholic acid .
科学研究应用
7alpha-Hydroxy-4-cholesten-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of bile acids.
Biology: Serves as a biomarker for bile acid synthesis and metabolism.
Medicine: Used in the diagnosis of bile acid malabsorption and related disorders.
Industry: Employed in the production of bile acid derivatives for pharmaceutical applications.
作用机制
Target of Action
The primary target of 7alpha-Hydroxy-4-cholesten-3-one is the enzyme hepatic cholesterol 7α-hydroxylase (CYP7A1) . This enzyme plays a crucial role in the conversion of cholesterol into 7α-hydroxycholesterol . Additionally, 7alpha-Hydroxy-4-cholesten-3-one is also a physiological substrate of CYP8B1 .
Mode of Action
7alpha-Hydroxy-4-cholesten-3-one interacts with its targets by serving as an intermediate in the biochemical synthesis of bile acids from cholesterol . It is produced from cholesterol by the action of hepatic cholesterol 7α-hydroxylase (CYP7A1) .
Biochemical Pathways
7alpha-Hydroxy-4-cholesten-3-one is metabolized by the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase to 7α,12α-dihydroxycholest-4-en-3-one and then to cholic acid , the major primary bile acid in humans . Alternatively, it can be converted into 5β-cholestane-3α,7α-diol and then to chenodeoxycholic acid , the other major primary bile acid in humans .
Pharmacokinetics
It is known that the compound is a stable intermediate in the rate-limiting pathway of bile acid biosynthesis .
Result of Action
The production of 7alpha-Hydroxy-4-cholesten-3-one leads to the synthesis of bile acids, which are critical for the digestion and absorption of dietary fats . Serum concentrations of 7alpha-Hydroxy-4-cholesten-3-one reflect the activity of the bile acid synthetic pathway .
Action Environment
The action of 7alpha-Hydroxy-4-cholesten-3-one is influenced by the diurnal rhythm, as bile acid synthetic rates vary during the day . Additionally, the capacity of cholic acid to suppress CYP7A1 is to some extent dependent upon the gut microbiota .
生化分析
Biochemical Properties
7alpha-Hydroxy-4-cholesten-3-one is produced from cholesterol by hepatic cholesterol 7alpha-hydroxylase (CYP7A1) . It is then metabolized by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase to 7alpha,12alpha-dihydroxycholest-4-en-3-one and then to cholic acid, the major primary bile acid in humans . Alternatively, it can be converted into 5β-cholestane-3α,7α-diol and then to chenodeoxycholic acid, the other major primary bile acid in humans .
Cellular Effects
The synthesis of bile acids, which involves 7alpha-Hydroxy-4-cholesten-3-one, is regulated by a homeostatic mechanism in which bile acids returning to the liver from the intestine inhibit their own synthesis . This process has a significant impact on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
7alpha-Hydroxy-4-cholesten-3-one exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The capacity to suppress CYP7A1 is highest for CDCA followed by deoxycholic acid (DCA) followed by CA .
Temporal Effects in Laboratory Settings
Serum 7alpha-Hydroxy-4-cholesten-3-one concentrations reflect the activity of the bile acid synthetic pathway . These values vary during the day as bile acid synthetic rates have a diurnal rhythm . Elevated values are found in patients with bile acid malabsorption .
Metabolic Pathways
7alpha-Hydroxy-4-cholesten-3-one is involved in the metabolic pathway of bile acid synthesis from cholesterol . It interacts with enzymes such as hepatic cholesterol 7alpha-hydroxylase (CYP7A1) and 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-Hydroxy-4-cholesten-3-one typically involves the hydroxylation of cholesterol. The primary enzyme responsible for this transformation is CYP7A1, which introduces a hydroxyl group at the 7alpha position of cholesterol. This reaction is followed by the oxidation and isomerization of the 3-hydroxy group and the Δ5,6-double bond by 3beta-hydroxy steroid dehydrogenase .
Industrial Production Methods
Industrial production of 7alpha-Hydroxy-4-cholesten-3-one involves the use of liver microsomes from phenobarbital-treated rabbits. The purification process includes solubilization of microsomes by cholate, fractionation with polyethylene glycol, and multiple chromatography steps, such as affinity chromatography on cholate-Sepharose 4B column and hydroxylapatite column chromatography .
化学反应分析
Types of Reactions
7alpha-Hydroxy-4-cholesten-3-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 7alpha,12alpha-dihydroxycholest-4-en-3-one.
Reduction: It can be reduced to form 5beta-cholestane-3alpha,7alpha-diol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and specific oxidases like 12alpha-hydroxylase.
Reduction: Reducing agents such as NADPH are used.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products Formed
Cholic Acid: Formed through oxidation and subsequent reactions.
Chenodeoxycholic Acid: Formed through reduction and subsequent reactions.
相似化合物的比较
Similar Compounds
7alpha-Hydroxycholesterol: Precursor in the bile acid synthesis pathway.
7beta-Hydroxycholesterol: An isomer with similar properties but different biological roles.
Cholest-4-en-3-one: A related compound in the cholesterol metabolism pathway.
Uniqueness
7alpha-Hydroxy-4-cholesten-3-one is unique due to its specific role in the synthesis of primary bile acids and its regulation by the enzyme CYP7A1. Its concentration in serum reflects the activity of the bile acid synthetic pathway, making it a valuable biomarker for studying bile acid metabolism .
属性
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZWEJGGCZDOL-RQDYSCIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191938 | |
| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7a-Hydroxy-cholestene-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3862-25-7 | |
| Record name | 7α-Hydroxy-4-cholesten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7a-Hydroxy-cholestene-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7α-Hydroxy-4-cholesten-3-one in bile acid synthesis?
A1: 7α-Hydroxy-4-cholesten-3-one is a direct product of 7α-hydroxycholesterol, formed in a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). [] This conversion is the first and rate-limiting step in the classical pathway of bile acid synthesis. [, , , ] Subsequently, 7α-Hydroxy-4-cholesten-3-one undergoes a series of enzymatic modifications, ultimately leading to the formation of primary bile acids, cholic acid, and chenodeoxycholic acid. [, , ]
Q2: How do serum levels of 7α-Hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans?
A2: Research has shown a strong positive correlation between serum 7α-Hydroxy-4-cholesten-3-one concentrations and bile acid synthesis rates, measured using the isotope dilution technique. This correlation has been observed in both healthy individuals and those with gallstones or chronic cholestatic liver disease. []
Q3: Does the diurnal rhythm of bile acid synthesis in humans align with that of cholesterol synthesis?
A3: Interestingly, no. Studies monitoring serum levels of 7α-Hydroxy-4-cholesten-3-one and lathosterol, markers for bile acid and cholesterol synthesis respectively, reveal distinct patterns. 7α-Hydroxy-4-cholesten-3-one exhibits two peaks during daytime hours, while lathosterol peaks at night. This asynchronous rhythm differs significantly from the synchronized midnight peak observed in rodents. []
Q4: Can dietary factors influence 7α-Hydroxy-4-cholesten-3-one levels?
A4: Yes. Consumption of oat bran, particularly its soluble fiber beta-glucan, has been shown to increase serum 7α-Hydroxy-4-cholesten-3-one concentrations within hours. This increase indicates a stimulation of bile acid synthesis, likely in response to enhanced bile acid excretion triggered by beta-glucan. [] Similarly, coffee oil containing cafestol, a lipid known to raise cholesterol, has been found to increase plasma 7α-Hydroxy-4-cholesten-3-one levels, although this effect appears to be linked to the cholesterol-raising property of cafestol. []
Q5: How does bile acid sequestration impact 7α-Hydroxy-4-cholesten-3-one levels?
A5: Treating healthy men with the bile acid sequestrant colesevelam for 28 days resulted in a fivefold increase in 7α-Hydroxy-4-cholesten-3-one concentration, indicating a significant upregulation of CYP7A1 activity. This response is expected as sequestering bile acids disrupts the enterohepatic circulation, leading to increased hepatic bile acid synthesis. []
Q6: Which enzymes are involved in the metabolism of 7α-Hydroxy-4-cholesten-3-one?
A6: Besides CYP7A1, which catalyzes its formation, 7α-Hydroxy-4-cholesten-3-one serves as a substrate for other enzymes involved in bile acid synthesis. This includes sterol 12α-hydroxylase, responsible for directing the pathway towards cholic acid production, [, , ] and Δ4-3-ketosteroid 5β-reductase (AKR1D1), which catalyzes the reduction of the C4-C5 double bond. [, , ]
Q7: How does the activity of sterol 27-hydroxylase (CYP27A1) influence 7α-Hydroxy-4-cholesten-3-one levels?
A7: CYP27A1 catalyzes the 27-hydroxylation of several intermediates in the bile acid pathway, including 7α-Hydroxy-4-cholesten-3-one, ultimately contributing to both cholic acid and chenodeoxycholic acid synthesis. [, , ] In Cyp27-deficient mice, a model for the human disease cerebrotendinous xanthomatosis (CTX), hepatic concentrations of 7α-Hydroxy-4-cholesten-3-one are significantly elevated, highlighting the role of CYP27A1 in regulating its levels. []
Q8: Does 7α-Hydroxy-4-cholesten-3-one play a role in feedback regulation of bile acid synthesis?
A8: While 7α-Hydroxy-4-cholesten-3-one itself is not directly involved in feedback regulation, its downstream product, chenodeoxycholic acid, exerts negative feedback on CYP7A1, the rate-limiting enzyme responsible for 7α-Hydroxy-4-cholesten-3-one formation. [, ] This feedback loop helps to maintain bile acid homeostasis.
Q9: How are 7α-Hydroxy-4-cholesten-3-one levels altered in disease states?
A9: Altered 7α-Hydroxy-4-cholesten-3-one levels can be indicative of disruptions in bile acid synthesis and cholesterol metabolism. For example, elevated levels are observed in patients with cerebrotendinous xanthomatosis (CTX), a rare genetic disorder caused by mutations in the CYP27A1 gene. [, , ] Conversely, in patients with anorexia nervosa, 7α-Hydroxy-4-cholesten-3-one levels are often lower, potentially due to decreased endogenous cholesterol synthesis. []
Q10: Can 7α-Hydroxy-4-cholesten-3-one be used to monitor the efficacy of treatments targeting bile acid metabolism?
A10: Yes, 7α-Hydroxy-4-cholesten-3-one serves as a valuable biomarker for monitoring the effects of treatments modulating bile acid synthesis. For instance, administration of the FGF19 analog, aldafermin, in patients with nonalcoholic steatohepatitis (NASH), led to a reduction in 7α-Hydroxy-4-cholesten-3-one levels, demonstrating the drug's inhibitory effect on bile acid synthesis. [] Similarly, rifampicin, an inducer of hepatic CYP3A4, caused a significant increase in serum 7α-Hydroxy-4-cholesten-3-one levels, indicating enhanced bile acid production. []
Q11: What analytical techniques are commonly used to measure 7α-Hydroxy-4-cholesten-3-one levels?
A11: Several methods have been developed for quantifying 7α-Hydroxy-4-cholesten-3-one, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being commonly employed. [, , , , ] These techniques offer high sensitivity and specificity, allowing for accurate measurement of 7α-Hydroxy-4-cholesten-3-one in various biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


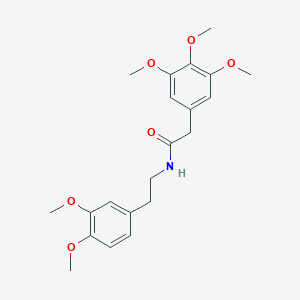
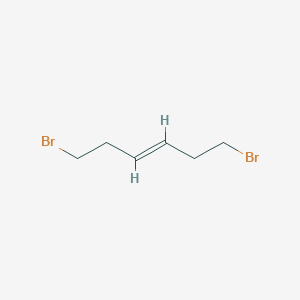
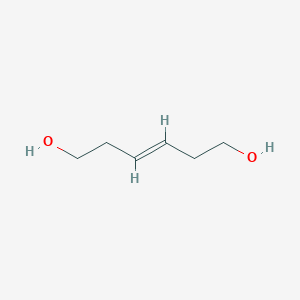
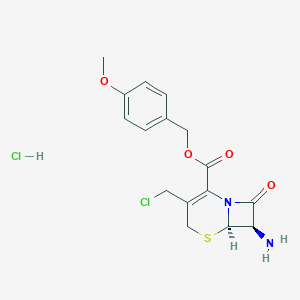

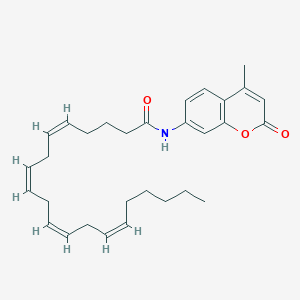

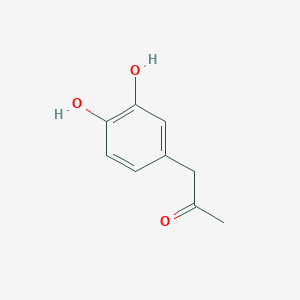
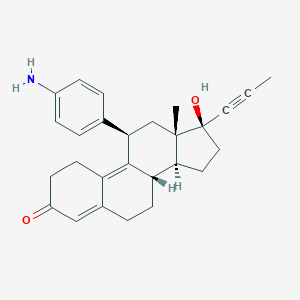
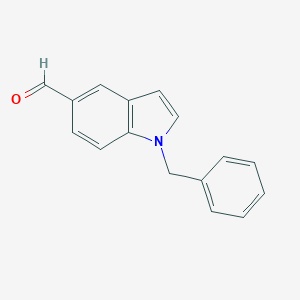
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)
